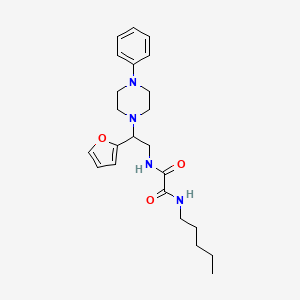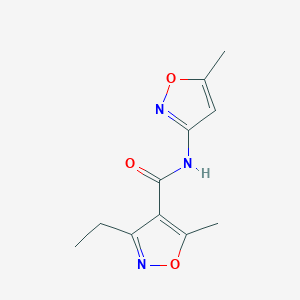![molecular formula C14H15NO3 B2976632 ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate CAS No. 404892-81-5](/img/structure/B2976632.png)
ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but unlike those compounds, it has a nitrogen atom in its ring . It’s colorless, but older samples can appear red because of the traces of its red-violet oxidation product . Ethyl is a functional group in organic chemistry, it refers to an alkane minus one hydrogen, resulting in a composition of –C2H5 . The phenoxy group is a functional group in organic chemistry that has the structure Ar–O, where Ar represents any derived aromatic compound .
Molecular Structure Analysis
The molecular structure of a compound similar to “ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate” would likely involve a pyrrole ring attached to a phenyl group via an oxygen atom, with an ethyl group attached to the acetate functional group .Chemical Reactions Analysis
The chemical reactions of pyrrole-based compounds are quite diverse, including reactions like electrophilic substitution and nucleophilic substitution .Applications De Recherche Scientifique
Antioxidant Properties and Synthesis
- Phenolic compounds, including those similar in structure to ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate, have been isolated from natural sources and identified for their significant antioxidant activities. Such compounds may be influenced by the number of hydroxyls in their aromatic rings, suggesting potential research applications in developing antioxidants (Zijia Zhang et al., 2009).
Organic Synthesis Applications
- This compound, due to its structural features, could be useful in organic synthesis, as demonstrated by research on the synthesis of highly functionalized tetrahydropyridines. This showcases the potential for compounds with similar structures to be intermediates in complex synthetic routes (Xue-Feng Zhu et al., 2003).
Potential Applications in Material Science
- The study of polymer synthesis, particularly those incorporating phenolic structures similar to this compound, indicates potential applications in creating electroactive materials. These materials can be used in electronics and for developing new functional materials with specific optical or electrical properties (I. Kaya & A. Aydın, 2012).
Chemical Constituent Analysis
- The compound has relevance in chemical analysis studies, particularly in the identification and characterization of novel chemical constituents from natural or synthetic sources. This can lead to the discovery of new molecules with potential applications in pharmaceuticals, agrochemicals, or material science (Hong-Hua Wu et al., 2009).
Potential as a Building Block in Heterocyclic Chemistry
- Research on the synthesis of novel heterocyclic compounds using precursors with functionalities similar to this compound suggests its potential as a versatile building block in the design of biologically active molecules. These molecules could be of interest in the development of new drugs or agrochemicals (S. Y. Solodukhin et al., 2004).
Mécanisme D'action
Target of Action
The primary targets of ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate are enoyl ACP reductase and dihydrofolate reductase (DHFR) . These enzymes play crucial roles in bacterial metabolism, making them attractive targets for antibacterial and antitubercular agents .
Mode of Action
This compound interacts with its targets by binding to the active sites of enoyl ACP reductase and DHFR . This binding interaction inhibits the activity of these enzymes, disrupting their normal function .
Biochemical Pathways
The inhibition of enoyl ACP reductase and DHFR affects the fatty acid synthesis and folate metabolism pathways respectively . The disruption of these pathways hampers the growth and proliferation of bacteria, leading to their eventual death .
Pharmacokinetics
These properties impact the bioavailability of the compound, influencing its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and proliferation . By inhibiting key enzymes in bacterial metabolism, the compound exerts its antibacterial and antitubercular properties .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(4-pyrrol-1-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-17-14(16)11-18-13-7-5-12(6-8-13)15-9-3-4-10-15/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINKONVSALGPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2976550.png)




![2-[2-(3-Chloroanilino)vinyl]-4-(2,6-dichlorophenyl)-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2976557.png)
![2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2976560.png)
![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2976561.png)
![1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2976564.png)


![2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone](/img/structure/B2976567.png)

